2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole
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Overview
Description
2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole is a synthetic organic compound with the molecular formula C10H8ClNOS. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole typically involves the reaction of 2-chlorobenzothiazole with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: A precursor in the synthesis of 2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole.
Cyclopropyl Alcohol: Another precursor used in the synthesis process.
Other Benzothiazole Derivatives: Compounds with similar structures but different substituents, such as 2-Amino-6-chlorobenzothiazole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H8ClNOS |
---|---|
Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyloxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNOS/c11-10-12-8-4-3-7(5-9(8)14-10)13-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
GPMLLCASVFJSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC3=C(C=C2)N=C(S3)Cl |
Origin of Product |
United States |
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